![molecular formula C7H3BrClN3O B13462771 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyridopyrazine ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through cyclization reactions involving pyridine and pyrazine derivatives. For example, the reaction between 2,3-dichloropyridine and hydrazine can yield the pyridopyrazine core.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For instance, bromination and chlorination of the pyridopyrazine core using bromine and chlorine reagents under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The pyridopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Applications De Recherche Scientifique
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in disease processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of fluorescent materials and organic electronic devices.
Mécanisme D'action
The mechanism of action of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound may also interact with enzymes and receptors, affecting their activity and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-bromo-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric effects
Propriétés
Formule moléculaire |
C7H3BrClN3O |
|---|---|
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
7-bromo-6-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-3-1-4-7(12-6(3)9)11-5(13)2-10-4/h1-2H,(H,11,12,13) |
Clé InChI |
JVYMMYHVJOFKDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=C1Br)Cl)NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
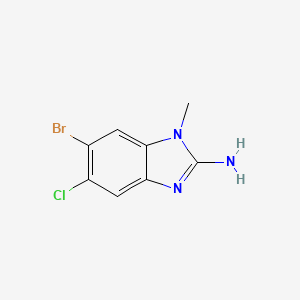
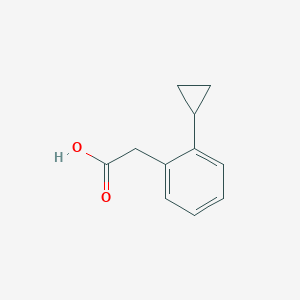
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
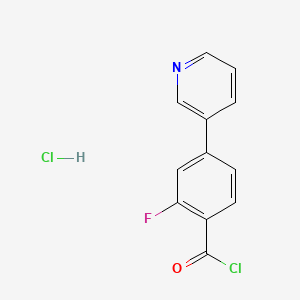

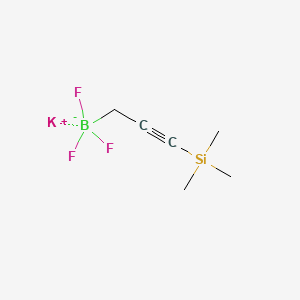


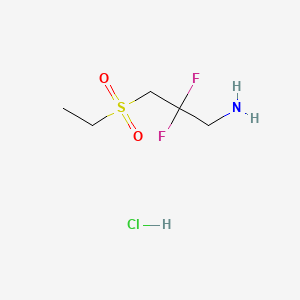

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)

